Product packaging for D-[2-2H]Xylose(Cat. No.:CAS No. 288846-91-3)

D-[2-2H]Xylose

Cat. No.: B584073
CAS No.: 288846-91-3
M. Wt: 151.136
InChI Key: SRBFZHDQGSBBOR-HKVGOPQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-[2-2H]Xylose is a stable, isotopically labeled analog of D-Xylose where a hydrogen atom at the C2 position is replaced by deuterium (2H). This compound is an essential tool in biochemical and metabolic research, particularly for probing enzymatic mechanisms and tracing metabolic fluxes. Its primary research value lies in its use as a tracer in metabolic studies of the pentose phosphate pathway, where D-Xylose is natively catabolized into D-xylulose-5-phosphate, a key intermediate for nucleotide synthesis . A pivotal application of this compound is in the study of enzyme kinetics, specifically for measuring deuterium isotope effects. Research on xylose (glucose) isomerase from Clostridium thermosulfurogenes utilized D-[2-2H]glucose to demonstrate that the hydrogen transfer step, rather than substrate ring opening, is the rate-determining step in the sugar isomerization reaction . This application underscores the critical role of this compound in elucidating the precise catalytic mechanisms of isomerases, providing insights into transition state stabilization and metal-catalyzed hydride shifts. This high-purity compound is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B584073 D-[2-2H]Xylose CAS No. 288846-91-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5R)-3-deuteriooxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-HKVGOPQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1([C@H]([C@@H](COC1O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Chromatographic Characterization of D 2 2h Xylose

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Purity Assessment

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of specific nuclei. For isotopically labeled compounds like D-[2-2H]Xylose, NMR is essential for verifying the exact position of the deuterium label and assessing the isotopic enrichment. In solution, D-xylose exists as a mixture of anomers, primarily α- and β-pyranose forms, which are reflected in the complexity of the NMR spectra.

1H-NMR and 13C-NMR Analysis of Deuterium Incorporation

The incorporation of a deuterium atom at the C-2 position of D-xylose induces specific and predictable changes in both the ¹H and ¹³C NMR spectra compared to the unlabeled compound.

In the ¹H-NMR spectrum , the most direct evidence of successful deuteration is the disappearance or significant attenuation of the signal corresponding to the proton at the C-2 position (H-2). In unlabeled D-xylose, the H-2 signals are typically found in the 3.2-3.4 ppm range. chemicalbook.com The substitution of this proton with a deuteron, which has a different nuclear spin and resonance frequency, effectively removes this signal from the proton spectrum. nih.gov This absence provides clear confirmation of the label's position.

In the ¹³C-NMR spectrum , the deuterium label at C-2 has two main effects. First, the resonance of the directly attached carbon (C-2) experiences an isotopic shift, typically moving slightly upfield (to a lower chemical shift) compared to the unlabeled analog. Second, the coupling between the carbon and the proton (¹J-coupling) is replaced by coupling to deuterium. This results in a change in the multiplicity of the C-2 signal in a proton-coupled ¹³C spectrum, often appearing as a triplet due to the spin-1 nature of the deuterium nucleus. In a standard proton-decoupled ¹³C spectrum, the C-2 signal will appear as a sharp singlet but at an isotopically shifted position. The carbons adjacent to the site of deuteration (C-1 and C-3) may also exhibit minor isotopic shifts. The chemical shifts for the carbon atoms in the major anomers of unlabeled D-xylose provide a reference for assessing these changes. omicronbio.com

Table 1: Representative ¹³C-NMR Chemical Shifts for D-Xylose Anomers in D₂O This table provides reference values for unlabeled D-xylose. In D-[2-²H]Xylose, the C-2 resonance would be expected to shift slightly upfield.

Carbon Atomα-pyranose (ppm)β-pyranose (ppm)
C193.798.1
C273.075.5
C374.377.3
C470.970.7
C562.466.7
Data sourced from Omicron Biochemicals. omicronbio.com

2H-NMR for Direct Observation of Deuterium Labels

While ¹H and ¹³C-NMR provide indirect evidence of deuteration, ²H-NMR (deuterium NMR) allows for the direct detection of the deuterium nucleus. plos.org This technique is highly specific, as the natural abundance of deuterium is very low (~0.015%), meaning background signals are negligible. utwente.nl

A ²H-NMR spectrum of D-[2-²H]Xylose would show a resonance at a chemical shift corresponding to the position of the label. The ²H chemical shift is nearly identical to the ¹H chemical shift for the same position. nih.gov Therefore, a signal would be expected in the 3.2-3.4 ppm range, confirming the presence of deuterium at the C-2 position. The integration of this signal can be used to quantify the amount of the deuterated species relative to a known standard, providing a measure of isotopic purity. acs.org This direct detection method is a powerful tool for final confirmation of the isotopic label's identity and location. utwente.nl

Mass Spectrometry (MS) Techniques for Isotopic Purity and Molecular Confirmation

Mass spectrometry is a critical technique for confirming the molecular weight of a compound and assessing its isotopic purity by differentiating molecules based on their mass-to-charge ratio (m/z).

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like carbohydrates, which are prone to fragmentation with other methods. In ESI-MS, sugars like xylose are typically ionized by forming adducts with cations, such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). researchgate.net

For unlabeled D-xylose (molecular weight ≈ 150.13 g/mol ), the expected m/z for the sodium adduct would be approximately 173.12 ([150.13 + 22.99]⁺). For D-[2-²H]Xylose, the molecular weight is increased by approximately one mass unit due to the replacement of a proton with a deuteron. Therefore, the expected m/z for the [M+Na]⁺ adduct of D-[2-²H]Xylose would be approximately 174.13. The observation of this mass shift and the absence or significant reduction of the signal at m/z 173.12 provides strong evidence for high isotopic incorporation and purity. researchgate.net

Table 2: Predicted ESI-MS m/z Values for D-Xylose and D-[2-²H]Xylose

CompoundMolecular FormulaMonoisotopic Mass (Da)Predicted m/z [M+Na]⁺
D-XyloseC₅H₁₀O₅150.05173.04
D-[2-²H]XyloseC₅H₉DO₅151.06174.05

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Derivatized Samples

GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. Since sugars are non-volatile, they require chemical derivatization prior to analysis to increase their volatility. A common method is silylation, which converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

When derivatized D-xylose is analyzed by GC-MS, it typically produces characteristic fragment ions. avma.org For example, the TMS derivative of xylose often yields a prominent fragment ion at m/z 217. avma.org For D-[2-²H]Xylose, the mass of the intact derivatized molecule and its fragments containing the C-2 position will be shifted by one mass unit. The analysis of these fragment ions can reconfirm the location of the deuterium label. The use of tandem mass spectrometry (MS/MS) can further enhance specificity by isolating a specific parent ion and fragmenting it to produce a secondary mass spectrum, reducing chemical noise and improving confidence in identification. avma.org

Table 3: GC-MS Retention Times and Key Fragments for TMS-Derivatized Xylose This table provides reference values for unlabeled D-xylose. Fragments containing the C-2 position would be expected to shift by +1 m/z for the deuterated analog.

CompoundDerivatizationRetention Time (min)Key Quantifier Ion (m/z)
D-XyloseTMS~11.8 - 11.9217
Data sourced from a validated GC-MS method for sugar analysis. avma.org

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

Several HPLC methods have been developed for the analysis of xylose. A common approach involves using an ion-exchange column with a dilute acid mobile phase. citedrive.comnih.govpubcompare.ai Another effective technique is hydrophilic interaction liquid chromatography (HILIC), which uses a polar stationary phase and a mobile phase containing a high percentage of a non-polar organic solvent, such as acetonitrile. sielc.com Detection is typically achieved using a refractive index (RI) detector, which is a universal detector for carbohydrates, or an evaporative light scattering detector (ELSD). citedrive.comsielc.com By comparing the peak area of the analyte to that of a certified reference standard, HPLC can be used to accurately determine the purity and concentration of D-[2-²H]Xylose.

Table 4: Exemplary HPLC Methods for Xylose Analysis

HPLC MethodColumnMobile PhaseFlow RateDetector
Ion-ExchangeEurokat H (300 x 8 mm)0.01 N Sulfuric Acid0.6 mL/minRI
HILICPrimesep S (150 x 4.6 mm)Acetonitrile/Water (80/20) with 10 mM Ammonium Formate1.0 mL/minELSD
Data sourced from validated HPLC methods. citedrive.comsielc.com

Other Analytical Techniques for Isotopic Fingerprinting

Beyond the principal methods of NMR and mass spectrometry, a range of other analytical techniques can provide valuable information for the isotopic fingerprinting of this compound. These methods offer alternative or complementary data on isotopic incorporation, molecular structure, and purity.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry (IMS) is a rapid gas-phase separation technique that distinguishes ions based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, capable of resolving isomers, isotopologues, and anomers that may be indistinguishable by mass spectrometry alone. nih.govmpg.dewichita.edu For this compound, IMS-MS can differentiate the deuterated molecule from its unlabeled counterpart based on subtle differences in their collision cross-sections (CCS). The technique is particularly useful for analyzing complex mixtures, as it can separate the analyte of interest from matrix interferences before mass analysis. jove.com Trapped Ion Mobility Spectrometry (TIMS), a high-resolution form of IMS, is especially powerful for separating isomeric and isotopically labeled compounds. mpg.dejove.com

Conceptual Data from Ion Mobility Spectrometry

Analyte Adduct Ion Theoretical m/z Experimental Collision Cross-Section (CCS) in N₂ (Ų)
D-Xylose [M+Na]⁺ 173.0475 Value A
D-[2-²H]Xylose [M+Na]⁺ 174.0538 Value A + Δ

This table illustrates the expected output from an IMS-MS experiment. The collision cross-section (CCS) for the deuterated species is expected to be slightly different from the unlabeled compound.

Multidimensional Chromatography

To enhance the resolution and peak capacity when analyzing complex samples, multidimensional chromatography is employed. mdpi.compfigueiredo.org This approach involves coupling two or more independent separation columns. For isotopic analysis of this compound in a biological or food matrix, a heart-cutting two-dimensional liquid chromatography (2D-LC) system coupled to an Isotope Ratio Mass Spectrometer (IRMS) can be highly effective. nih.gov A first-dimension column (e.g., size-exclusion) can perform a rough separation of carbohydrates from other matrix components, after which the fraction containing xylose is transferred to a second, orthogonal column (e.g., reversed-phase or HILIC) for high-resolution separation before introduction into the IRMS. nih.govnih.gov This ensures that the isotopic ratio measured is purely that of the target analyte, free from co-eluting contaminants.

Hypothetical 2D-LC Separation Scheme for Isotopic Analysis

Dimension Column Type Mobile Phase Separation Principle Function
1st Dimension Size-Exclusion Chromatography (SEC) Aqueous Buffer Molecular Size Isolate carbohydrate fraction from proteins and lipids.
2nd Dimension Hydrophilic Interaction Liquid Chromatography (HILIC) Acetonitrile/Water Gradient Polarity Separate D-Xylose from other monosaccharides (e.g., Glucose, Fructose).

| Detector | Isotope Ratio Mass Spectrometry (IRMS) | - | Isotopic Abundance | Determine the precise ²H/¹H ratio of the purified D-Xylose peak. |

Raman Spectroscopy and Raman Optical Activity (ROA)

Raman spectroscopy provides vibrational information about a molecule and can be used to identify the presence of deuterium. The C-D stretching vibration appears in a distinct region of the spectrum (around 2100-2250 cm⁻¹) compared to the C-H stretch (around 2800-3000 cm⁻¹), making it a clear marker for deuteration. csbsju.edunih.gov

Raman Optical Activity (ROA), a chiroptical version of the technique, is exceptionally sensitive to the three-dimensional structure of chiral molecules like sugars. acs.org By analyzing the ROA signals in both the fingerprint and the C-D stretching regions, detailed conformational and stereochemical information can be obtained. rsc.orgcas.cz Studies on deuterated glucose have shown that ROA is a powerful tool for structural analysis, and these principles are directly applicable to this compound. rsc.org

Characteristic Vibrational Frequencies for Isotopic Labeling

Vibrational Mode Unlabeled (C-H) Wavenumber (cm⁻¹) Deuterated (C-D) Wavenumber (cm⁻¹)
C-H/C-D Stretching ~2800 - 3000 ~2100 - 2250

This table shows the general frequency ranges for C-H and C-D stretching vibrations, which are fundamental to identifying isotopic substitution via Raman or IR spectroscopy. csbsju.edu

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. Research on polymers synthesized from D-xylose has demonstrated a measurable thermodynamic isotope effect. nih.gov A stereocomplex formed from polymers of D- and L-xylose derivatives showed different thermal degradation temperatures compared to the individual homochiral polymers. nih.gov Similarly, deuterated cellulose (B213188) fibers exhibit altered thermal stability compared to their protonated counterparts. The stronger C-D bond compared to the C-H bond can lead to a higher onset temperature of decomposition, a phenomenon that could be characterized for this compound.

Thermal Decomposition Data for Xylose-Derived Polymers nih.gov

Polymer Sample Onset Degradation Temp (Td,onset) Temp of 5% Mass Loss (Td5)
Poly(D-1) 318 °C 355 °C
Poly(L-1) 315 °C 348 °C
50:50 Poly(D-1-co-L-1) Stereocomplex 301 °C 342 °C

This table presents TGA data for polymers derived from D- and L-xylose, illustrating how thermal properties can be influenced by stereochemistry. A similar isotopic effect on thermal stability would be expected for D-[2-²H]Xylose.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a technique where a complex, non-volatile material is thermally decomposed (pyrolyzed) in an inert atmosphere, and the resulting smaller, volatile fragments are then separated by GC and identified by MS. This method is particularly useful for characterizing complex matrices containing carbohydrates. The use of a deuterated internal standard is a critical refinement to ensure accurate quantification by correcting for matrix effects and system variability. researchgate.netnih.gov For this compound, this technique could be used to create a specific fragmentation fingerprint, where the deuterium label at the C2 position would influence the mass of the resulting pyrolysis products, allowing for tracing and quantification.

Enzymatic Reaction Mechanism Elucidation Utilizing D 2 2h Xylose As a Mechanistic Probe

Xylose Isomerase (XI) Mechanistic Studies with Deuterated Substrates

Kinetic Isotope Effects (KIEs) and Rate-Determining Steps

The use of substrates labeled with deuterium (B1214612) at the C2 position allows for the determination of kinetic isotope effects (KIEs), which is the change in the reaction rate upon isotopic substitution. wikipedia.org A significant KIE, where the reaction is slower with the deuterated substrate, indicates that the cleavage of the C-H bond at the labeled position is part of the rate-determining step of the reaction.

Enzyme SourceSubstrateObserved EffectImplication
Clostridium thermosulfurogenesD-[2-2H]glucoseSignificant deuterium isotope effectHydride transfer is the rate-determining step. nih.govresearchgate.net
Streptomyces rubiginosusD-xylose in D₂ONormal primary kinetic deuterium isotope effectSupports the hydride transfer mechanism. nih.gov

Identification of Catalytic Residues and Hydride Shift Mechanisms

The mechanism of xylose isomerase involves a metal-mediated hydride shift. ebi.ac.uk The enzyme requires divalent metal ions for its activity, which are located at two different binding sites within the active site. ebi.ac.ukwikipedia.org Structural and mechanistic studies have revealed the roles of specific amino acid residues in concert with these metal ions.

The use of D-[2-2H]glucose in studies of the C. thermosulfurogenes XI, including site-directed mutagenesis experiments, has helped to clarify the role of a critical histidine residue (His101). nih.gov While initially thought to be directly involved in a proton transfer mechanism, the isotope effect data suggested a different role. The results indicated that this essential histidine residue functions to stabilize the transition state by forming a hydrogen bond with the C5 hydroxyl group of the substrate. nih.govresearchgate.netresearchgate.net This stabilization facilitates the metal-catalyzed hydride shift from C2 to C1. nih.govresearchgate.net

Neutron crystallographic studies have provided further detail on the hydrogen transfer processes during the isomerization reaction. ill.eu These studies show that during isomerization, a hydrogen atom is transferred from C2, along with movements of hydrogens from a catalytic water molecule and the O2 hydroxyl group, to O1 and C1 of the sugar. ill.eu This intricate network of hydrogen transfers is facilitated by the movement of a metal ion towards the aldehyde end of the open-chain sugar to coordinate with O1 and O2. ill.eu

Transition State Analysis and Conformational Changes

The isomerization reaction catalyzed by XI proceeds through a series of conformational changes in the substrate and the enzyme. The process begins with the binding of the cyclic sugar, followed by enzyme-catalyzed ring opening to an extended, open-chain conformation. nih.govebi.ac.uk

The transition state of the hydride shift is thought to be an anionic, symmetrical state where a hydride ion is positioned between C1 and C2. core.ac.uk This is induced by the coordination of two metal ions to the O1 and O2 atoms of the open-chain substrate. capes.gov.brcore.ac.uk The use of deuterated substrates helps to probe the nature of this transition state. The observed kinetic isotope effects provide experimental evidence for the C-H bond breaking in the rate-limiting step, which is a key feature of the proposed transition state. The stabilization of this transition state is crucial for catalysis and is achieved through interactions with catalytic residues like the essential histidine and the metal cofactors. nih.govresearchgate.net

Xylose Reductase (XR) and Xylitol (B92547) Dehydrogenase (XDH) Pathway Investigations

In many eukaryotic microorganisms, such as yeasts and fungi, D-xylose is metabolized through the oxido-reductase pathway, also known as the XR-XDH pathway. wikipedia.orgresearchgate.net This pathway involves two key enzymes: Xylose Reductase (XR) and Xylitol Dehydrogenase (XDH). wikipedia.org

Deuterium Tracing in Cofactor-Dependent Redox Reactions

The XR-XDH pathway begins with the reduction of D-xylose to xylitol by Xylose Reductase (XR). wikipedia.org This reaction is dependent on the cofactor NADPH or NADH. wikipedia.orgjmb.or.kr Subsequently, Xylitol Dehydrogenase (XDH) oxidizes xylitol to D-xylulose, using NAD+ as a cofactor. wikipedia.orguniprot.org The resulting D-xylulose-5-phosphate then enters the pentose (B10789219) phosphate (B84403) pathway. researchgate.net

The use of D-[2-2H]Xylose in these studies allows for the tracing of the deuterium label through the pathway. When this compound is reduced by XR, the deuterium atom at the C2 position is retained in the product, xylitol. This deuterated xylitol then serves as a substrate for XDH. The ability to follow the fate of the deuterium atom provides a clear picture of the flow of metabolites through this pathway.

EnzymeReactionCofactorProduct of this compound Metabolism
Xylose Reductase (XR)D-Xylose → XylitolNADH/NADPH[2-2H]Xylitol wikipedia.org
Xylitol Dehydrogenase (XDH)Xylitol → D-XyluloseNAD+D-Xylulose

Stereochemical Course of Xylose Reduction and Xylitol Oxidation

The reduction of D-xylose to xylitol by XR and the subsequent oxidation of xylitol to D-xylulose by XDH are stereospecific reactions. vaia.comchegg.com The use of deuterated substrates like this compound can help to elucidate the stereochemical course of these reactions.

In the reduction of D-xylose, a hydride ion is transferred from the cofactor (NADH or NADPH) to the carbonyl carbon (C1) of xylose. The hydrogen (or deuterium) at C2 of the xylose molecule is not directly involved in the hydride transfer but its presence can influence the enzyme's binding and catalytic activity. The product of the reduction of D-xylose is the sugar alcohol xylitol. chegg.comatamanchemicals.com

When xylitol is subsequently oxidized by XDH, a hydride is removed from the C2 position of xylitol and transferred to NAD+. If the starting material was this compound, the xylitol intermediate would be deuterated at the C2 position. The stereospecificity of XDH would then determine whether the hydrogen or the deuterium atom is removed from C2 during the oxidation to D-xylulose. This type of analysis provides detailed information about the orientation of the substrate in the active site of the enzyme and the stereochemistry of the hydride transfer.

UDP-D-Apiose/UDP-D-Xylose Synthase (UAXS) Mechanistic Insights in Plant Systems

Uridine diphosphate (B83284) (UDP)-D-apiose/UDP-D-xylose synthase (UAXS) is a critical enzyme in plant biology, responsible for the biosynthesis of UDP-D-apiose and UDP-D-xylose from UDP-D-glucuronic acid (UDP-GlcA). nih.govresearchgate.net D-apiose is a unique branched-chain pentose sugar essential for the structural integrity of the plant cell wall, particularly in pectin (B1162225) polysaccharides like rhamnogalacturonan II, where it facilitates borate (B1201080) ester cross-linking. researchgate.net The UAXS enzyme, found in organisms like Arabidopsis thaliana, is remarkable because it catalyzes a complex, multi-step reaction that includes decarboxylation and a carbon skeleton rearrangement leading to sugar ring contraction, all within a single active site. nih.govrcsb.orguniprot.org The enzyme requires NAD+ for its catalytic activity and produces UDP-D-apiose and UDP-D-xylose, typically in a ratio of about 1:1 at neutral pH. researchgate.netnih.gov

Decarboxylation and Carbon Skeleton Rearrangement Mechanisms

The catalytic mechanism of UAXS is an intricate process that has been elucidated through a combination of structural biology, kinetic studies, and the use of substrate analogues. The reaction proceeds through a series of well-orchestrated steps:

Oxidation: The reaction is initiated by the oxidation of the C4'-hydroxyl group of the substrate, UDP-GlcA, by a tightly bound NAD+ cofactor. nih.gov This oxidation leads to the formation of a UDP-4-keto-glucuronic acid intermediate and causes the sugar ring to transform from a stable chair conformation to a more reactive boat type. nih.gov

Ring Opening: A crucial step in the mechanism is the opening of the pyranose ring. This is facilitated by the deprotonation of the C2'-hydroxyl group, which enables a retro-aldol cleavage between C2' and C3'. nih.govnih.gov

Decarboxylation: Mechanistic studies have revealed that decarboxylation at C5' occurs only after the sugar ring has opened. nih.govrcsb.org This sequence is critical for the subsequent rearrangement.

Carbon Skeleton Rearrangement and Ring Closure: Following decarboxylation, the resulting open-chain intermediate undergoes a complex rearrangement. nih.gov This intermediate can then proceed through one of two pathways: an aldol (B89426) addition that results in ring contraction to a five-membered furanose ring (UDP-apiose aldehyde) or a pathway that leads to UDP-4-keto-xylose. nih.gov

Reduction: In the final step, the keto-aldehyde intermediates are reduced by the NADH generated earlier in the cycle, yielding the final products: the branched-chain furanose UDP-D-apiose and the pyranose UDP-D-xylose. nih.govnih.gov

This mechanism highlights the enzyme's ability to integrate a cycle of oxidation and reduction with retro-aldol/aldol chemistry to achieve a complex molecular transformation. rcsb.org

Role of Deuterium at C-2 in Ring Contraction and Branch Formation

The chemistry at the C-2 position of the UDP-GlcA substrate is fundamental to the entire ring contraction and branch formation process catalyzed by UAXS. The deprotonation of the C2'-hydroxyl group is an absolute prerequisite for the retro-aldol cleavage that opens the ring, setting the stage for all subsequent steps. nih.govnih.gov

To probe the significance of this position, mechanistic studies have employed site-selectively modified substrate analogues. A key experiment utilized UDP-2-deoxy-GlcA , an analogue where the C-2 hydroxyl group is replaced with a hydrogen atom. nih.gov

Inhibition of Ring Contraction: When UAXS was presented with UDP-2-deoxy-GlcA, it was unable to produce the corresponding 2-deoxy-apiose product. nih.gov

Mechanistic Implication: This result provides direct evidence that the C-2/C-3 aldol cleavage is the essential initiating step for the conversion of the pyranoside into the branched-chain furanoside. nih.gov By removing the hydroxyl group at C-2, the necessary chemistry for ring opening is prevented, thereby halting the pathway towards apiose formation.

Furthermore, studies using kinetic isotope effects (KIEs) with deuterated substrates have provided deeper insight, supporting a mechanism where the initial NAD+-dependent oxidation (hydride abstraction) and the retro-aldol ring-opening are coupled within a single, rate-limiting step that precedes the irreversible decarboxylation. nih.gov These experiments, which rely on the difference in reaction rates between a hydrogen- and deuterium-bearing substrate, are pivotal in dissecting the enzymatic transition state and confirming the proposed reaction sequence.

Table 1: Probing the UAXS Mechanism with Substrate Analogues
Substrate AnalogueModificationObserved OutcomeMechanistic Insight
D-[2-2H]Glucuronic Acid PrecursorDeuterium at C-2Exhibits a kinetic isotope effect (KIE). nih.govSupports that hydride abstraction/C-H bond cleavage at C-4 is part of the rate-limiting step, coupled with ring opening. nih.gov
UDP-2-deoxy-GlcARemoval of hydroxyl group at C-2No apiose product is formed. nih.govConfirms that C-2/C-3 retro-aldol cleavage is essential for initiating ring contraction and branch formation. nih.gov

Glycosyltransferase Activity and Substrate Specificity with Deuterated Xylose

Glycosyltransferases are a large family of enzymes that catalyze the transfer of a monosaccharide moiety from a nucleotide sugar donor, such as UDP-D-xylose, to an acceptor molecule, which can be a protein, lipid, or another carbohydrate. nih.govsigmaaldrich.com This process, known as glycosylation, is fundamental to a vast array of biological functions. These enzymes often exhibit high specificity for both the donor and acceptor substrates. sigmaaldrich.com For example, the enzyme XXYLT1, which adds a second xylose residue to O-glucosylated Notch EGF repeats, shows clear donor specificity for UDP-Xyl and requires a disaccharide as the minimal acceptor structure, being unable to act on a single xylose residue. nih.gov Similarly, the C-glycosyltransferase LaCGT1 has a strong preference for UDP-Xylose over other sugar donors. maxapress.com

The use of deuterated sugars, including derivatives of D-xylose, provides a powerful analytical tool for studying glycosyltransferase activity and specificity. While the concept of absolute enzyme specificity has been refined, showing that some enzymes can tolerate modified substrates, the use of isotopically labeled compounds like this compound is primarily for analytical and mechanistic investigation rather than as alternative substrates in a biological context. sigmaaldrich.com

A significant application of deuterated compounds is in the development of sensitive enzyme assays. For instance, in the study of UDP-Glucose: Ceramide glucosyltransferase (UGCG), a key enzyme in glycosphingolipid biosynthesis, deuterated substrates were employed to accurately measure its activity in biological samples. unimi.it The use of a deuterated ceramide acceptor and/or a deuterated UDP-glucose donor allows the resulting product to be distinguished by its higher molecular mass from endogenous, non-deuterated glycosphingolipids that would otherwise interfere with quantification by mass spectrometry. unimi.it This strategy enables precise measurement of enzyme kinetics and activity levels, which is crucial for studying the enzyme's role in disease and drug resistance. unimi.it

Another advanced technique that leverages deuterium is hydrogen/deuterium exchange mass spectrometry (HDX-MS). This method can be used to probe the conformational dynamics of a glycosyltransferase upon binding to its substrates or effectors, revealing changes in protein structure and flexibility that are critical for its function. nih.gov Although detailed kinetic studies on glycosyltransferases using this compound specifically are less common in the literature, the principles established by using deuterated analogues in enzymology provide a clear framework for their potential application in elucidating enzyme mechanisms and quantifying activity with high precision.

Table 2: Sugar Donor Specificity of C-glycosyltransferase LaCGT1
Sugar DonorRelative Activity/Preference
UDP-XyloseHighest
UDP-GlucoseLower
UDP-GlcNAcLower
UDP-GalactoseLower
UDP-ArabinoseLowest
Data derived from findings on LaCGT1, which showed a strong preference for UDP-Xyl. maxapress.com

Metabolic Pathway Investigations in Model Organisms Through D 2 2h Xylose Tracing

Microbial D-Xylose Catabolism and Fermentation Pathways

D-xylose, the second most abundant sugar in nature, can be metabolized by microorganisms through several distinct pathways. wikipedia.orgmdpi.com The use of D-[2-2H]Xylose allows for detailed investigations into the flux and regulation of these catabolic routes.

Isomerase Pathway Flux Analysis in Prokaryotes

In many prokaryotes, the primary route for D-xylose catabolism is the isomerase pathway. wikipedia.orgfrontiersin.org This pathway involves the direct conversion of D-xylose to D-xylulose by the enzyme xylose isomerase (XI). wikipedia.orgwikipedia.org this compound tracing studies, often coupled with techniques like 13C metabolic flux analysis, have been instrumental in quantifying the metabolic flux through this pathway. nih.gov For instance, such analyses have revealed that while the flux through the non-oxidative Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is high during xylose utilization, the flux through the oxidative PPP is comparatively low. nih.gov This highlights an advantage of the isomerase pathway in certain engineered strains.

The isomerization of D-xylose to D-xylulose is a reversible reaction, with equilibrium favoring D-xylose. wikipedia.org Kinetic analyses using deuterated substrates have helped to elucidate the mechanism of xylose isomerase, indicating that hydrogen transfer is a key step in the enzymatic reaction. researchgate.net These studies provide a deeper understanding of the enzyme's catalytic mechanism and can inform protein engineering efforts to improve its efficiency. researchgate.netacs.org

Table 1: Key Enzymes in the Prokaryotic Isomerase Pathway

EnzymeReaction Catalyzed
Xylose Isomerase (XI)D-xylose ⇌ D-xylulose
Xylulokinase (XK)D-xylulose + ATP → D-xylulose-5-phosphate + ADP

This table outlines the initial enzymatic steps of the isomerase pathway in prokaryotes.

Oxidoreductase Pathway Dynamics in Eukaryotic Microorganisms

Eukaryotic microorganisms, such as yeasts, typically utilize the oxidoreductase pathway for D-xylose catabolism. wikipedia.org This pathway involves two key enzymes: xylose reductase (XR) and xylitol (B92547) dehydrogenase (XDH). wikipedia.org XR reduces D-xylose to xylitol, and XDH then oxidizes xylitol to D-xylulose. wikipedia.org The use of this compound in these organisms allows for the detailed study of the dynamics of this pathway, including the cofactor requirements (NADPH for XR and NAD+ for XDH) that can lead to redox imbalances. nih.gov

Metabolic flux analysis using labeled xylose in recombinant Saccharomyces cerevisiae has shown that the two-step oxidoreductase reaction imposes a cofactor imbalance that significantly alters central carbon metabolism. nih.gov For example, the flux generating NADPH from the pentose phosphate pathway is substantially higher in the presence of xylose. nih.gov Understanding these dynamics is crucial for engineering yeast strains with improved xylose fermentation capabilities. mdpi.com

Table 2: Core Enzymes of the Eukaryotic Oxidoreductase Pathway

EnzymeReaction CatalyzedCofactor
Xylose Reductase (XR)D-xylose + NADPH + H+ ⇌ Xylitol + NADP+NADPH
Xylitol Dehydrogenase (XDH)Xylitol + NAD+ ⇌ D-xylulose + NADH + H+NAD+

This table details the primary enzymes and their cofactor dependencies in the eukaryotic oxidoreductase pathway.

Weimberg and Dahms Oxidative Pathways

In addition to the isomerase and oxidoreductase pathways, some prokaryotes utilize oxidative pathways for D-xylose metabolism, namely the Weimberg and Dahms pathways. wikipedia.orgresearchgate.net Both pathways begin with the oxidation of D-xylose to D-xylonolactone and then to D-xylonic acid. wikipedia.org

The Weimberg pathway proceeds through the dehydration of D-xylonate to 2-keto-3-deoxy-xylonate, which is then further metabolized to α-ketoglutarate semialdehyde and subsequently to the TCA cycle intermediate α-ketoglutarate. wikipedia.orgfrontiersin.org The Dahms pathway also forms 2-keto-3-deoxy-xylonate, but this intermediate is then cleaved by an aldolase (B8822740) into pyruvate (B1213749) and glycolaldehyde. wikipedia.orgfrontiersin.org this compound tracing can be employed to differentiate and quantify the flux through these less common but metabolically significant pathways, providing a comprehensive picture of xylose catabolism in organisms that possess them. nih.gov

Interplay of Xylose Uptake Systems (MFS, SWEET Transporters)

The efficiency of D-xylose metabolism is critically dependent on its transport into the cell. Microorganisms have evolved various transport systems, including the Major Facilitator Superfamily (MFS) and the Sugars Will Eventually be Exported Transporter (SWEET) families. nih.govnih.gov MFS transporters often function as proton symporters, while SWEET transporters can facilitate diffusion across the cell membrane. researchgate.netacs.org

The use of labeled D-xylose, such as this compound, is essential for studying the kinetics and regulation of these transport systems. nih.gov For instance, such studies can help determine the affinity of different transporters for xylose and assess the impact of competing sugars like glucose on xylose uptake. researchgate.net Understanding the interplay between different transporter types is crucial for engineering microbes that can efficiently co-utilize glucose and xylose from lignocellulosic biomass. nih.govresearchgate.net

Table 3: Major Classes of Xylose Transporters in Microorganisms

Transporter FamilyTransport MechanismEnergy Dependence
Major Facilitator Superfamily (MFS)Symport (e.g., with H+)Often relies on proton motive force
Sugars Will Eventually be Exported Transporter (SWEET)Facilitated DiffusionDoes not directly require energy
ATP-binding cassette (ABC) transporterActive TransportRequires ATP hydrolysis

This table summarizes the key characteristics of the main families of microbial xylose transporters.

Metabolic Engineering Strategies for Enhanced Bioproduct Synthesis from Xylose

The insights gained from this compound tracing studies are invaluable for metabolic engineering efforts aimed at producing biofuels and other valuable chemicals from xylose. researchgate.netnih.gov By identifying metabolic bottlenecks and understanding the regulation of different pathways, researchers can devise strategies to optimize microbial strains. frontiersin.org

For example, flux analysis can guide the overexpression of key enzymes in a desired pathway or the deletion of genes in competing pathways. microbiologyresearch.org In Saccharomyces cerevisiae, a popular host for biofuel production, significant efforts have focused on engineering efficient xylose utilization by introducing heterologous pathways and optimizing their expression. mdpi.commdpi.com Tracing studies help to validate the success of these engineering strategies by quantifying the resulting changes in metabolic fluxes and product yields. nih.govfrontiersin.org

Pentose Metabolism in Plant Systems

While much of the research on D-xylose metabolism has focused on microorganisms, plants also have complex pathways for pentose metabolism. This compound can be used as a tracer to investigate these pathways in plant cells and tissues. These studies can shed light on the synthesis and modification of cell wall polysaccharides, such as xylan (B1165943), which are rich in xylose residues. Understanding how plants metabolize pentoses is important for both fundamental plant biology and for applications in agriculture and biomass utilization. The enzymatic machinery for interconverting sugars, including those involved in xylose metabolism, has been studied in plants, revealing the presence of enzymes analogous to those found in microbes. researchgate.net

Biosynthesis of Xylose-Containing Polysaccharides and Glycosides

The biosynthesis of complex carbohydrates containing xylose is a fundamental process in a wide range of organisms, from bacteria to plants and animals. The incorporation of xylose into these structures universally requires its activation into a high-energy nucleotide sugar donor, primarily Uridine Diphosphate-xylose (UDP-xylose). The primary pathway for UDP-xylose synthesis involves the conversion of UDP-D-glucuronic acid, a reaction catalyzed by the enzyme UDP-glucuronic acid decarboxylase (UXS), also known as UDP-D-apiose/UDP-D-xylose synthase (AXS) in some plants. oup.comberstructuralbioportal.orgnih.gov This enzyme is crucial as it provides the direct precursor for xylosylation reactions. oup.com In plants, the synthesis of UDP-xylose occurs in both the cytosol and membrane-bound compartments, suggesting that distinct pools of this precursor may be used for specific xylosylation events. oup.com

Once formed, UDP-xylose serves as the substrate for a class of enzymes called xylosyltransferases. These enzymes catalyze the transfer of the xylosyl residue from UDP-xylose onto various acceptor molecules, forming polysaccharides and glycosides. oup.com In plants, these polysaccharides are critical components of the cell wall. Xylans, which have a backbone of β-(1,4)-linked xylose residues, are major hemicelluloses in the secondary cell walls of dicots and all cell walls of grasses. nih.govwikipedia.org Xyloglucan (B1166014), another major hemicellulose in the primary cell walls of most dicots, consists of a β-(1→4)-glucan backbone decorated with α-(1→6)-linked xylosyl residues. nih.gov The biosynthesis of both xylan and xyloglucan is dependent on a suite of Golgi-localized xylosyltransferases that utilize the UDP-xylose synthesized within the Golgi apparatus. nih.gov

In animals, xylose is the foundational sugar for the biosynthesis of most anionic polysaccharides known as glycosaminoglycans (GAGs), such as heparan sulfate (B86663) and chondroitin (B13769445) sulfate. The process is initiated by protein xylosyltransferases (XYLT1 and XYLT2), which transfer a single xylose molecule from UDP-xylose to a specific serine residue on a core protein, beginning the formation of the GAG chain.

The critical role of UDP-xylose synthesis is highlighted by genetic studies. In the bacterium Paenibacillus elgii, which produces a xylose-containing exopolysaccharide, knocking out the genes for UDP-glucuronic acid decarboxylase (Peuxs1 and Peuxs2) significantly reduces polysaccharide production and alters intracellular nucleotide sugar levels. berstructuralbioportal.org Similarly, silencing the gene for UDP-D-apiose/UDP-D-xylose synthase (NbAXS1) in Nicotiana benthamiana plants leads to a deficiency in the pectic polysaccharide rhamnogalacturonan-II (RG-II), causing abnormal cell wall structure and cell death. nih.gov

Gene KnockoutOrganismEffect on UDP-Xylose LevelsEffect on Polysaccharide ProductionReference
Peuxs1Paenibacillus elgiiDecreasedReduced production, altered monosaccharide ratio berstructuralbioportal.org
Peuxs2Paenibacillus elgiiDecreasedReduced production, altered monosaccharide ratio berstructuralbioportal.org
Peuxs1/Peuxs2 double knockoutPaenibacillus elgiiNot specifiedNo polysaccharide found berstructuralbioportal.org
NbAXS1 (silenced)Nicotiana benthamianaNot specifiedDeficiency in Rhamnogalacturonan-II nih.gov
Mutant GeneOrganismEffect on Cell Wall CompositionReference
xxt1/xxt2 (xylosyltransferase)Arabidopsis thaliana75% reduction in xyloglucan content nih.gov
NbAXS1 (UDP-xylose synthase, silenced)Nicotiana benthamianaSignificant reduction in D-apiose, 2-O-methyl-L-fucose, and 2-O-methyl-D-xylose nih.gov

Tracer Studies in Plant Cell Wall Biogenesis

Tracer studies using stable isotopes are powerful tools for elucidating the dynamics of metabolic pathways, including the synthesis and assembly of complex polymers like those found in plant cell walls. oup.comnih.govnih.gov The use of a specifically labeled precursor, such as D-[2-²H]Xylose, allows researchers to follow the journey of the deuterium (B1214612) (²H) atom as the xylose molecule is metabolized and incorporated into larger structures. This approach provides direct, quantitative insights into biosynthesis rates, precursor-product relationships, and polymer remodeling. nih.govnih.gov

While specific studies utilizing D-[2-²H]Xylose were not identified in the surveyed literature, the principles of its use can be inferred from analogous studies with other deuterated or stable isotope-labeled precursors. For instance, research on germinating beans used per-C-deuterated myo-inositol as a tracer. oup.com This labeled precursor was converted within the plant to deuterated arabinosyl, xylosyl, and galacturonosyl residues that were subsequently incorporated into new cell wall polysaccharides. oup.com The detection of the deuterium label in these specific sugar residues confirmed that the myo-inositol oxidation pathway is a predominant route for synthesizing cell wall precursors during germination. oup.com

Another powerful technique involves growing entire plants in the presence of heavy water (deuterium oxide, D₂O). berstructuralbioportal.org This method leads to the differential incorporation of deuterium into the major cell wall biopolymers. berstructuralbioportal.org Studies have shown that carbohydrate polymers like cellulose (B213188) and hemicellulose incorporate more deuterium than lignin (B12514952). berstructuralbioportal.orgosti.gov This differential labeling enhances the contrast between polymers for analytical techniques like small-angle neutron scattering (SANS) and Fourier transform infrared spectroscopy (FTIR), allowing researchers to deconvolve the spatial organization of cellulose, hemicellulose, and lignin within the native cell wall structure without harsh chemical extractions. berstructuralbioportal.orgosti.gov

A tracer study with D-[2-²H]Xylose would proceed by supplying the labeled sugar to plant tissues or whole plants. The deuterium at the C-2 position acts as a stable, non-radioactive marker. As the plant metabolizes the D-[2-²H]Xylose, it would first be converted to labeled UDP-[²H]xylose. This activated form would then be used by xylosyltransferases to incorporate the labeled xylose units into growing hemicellulose chains, such as xylan and xyloglucan, within the Golgi apparatus. nih.gov The finished polymers are then transported to the cell wall. nih.gov By isolating the cell wall and its constituent polymers at various time points and analyzing them with mass spectrometry or spectroscopy, researchers could precisely track the rate of xylose incorporation and determine how these polymers are assembled and integrated into the cell wall architecture. frontiersin.org

TechniquePrincipleInformation GainedKey Analytical MethodsReference(s)
Precursor Labeling Supplying a specific stable isotope-labeled molecule (e.g., D-[2-²H]Xylose, ¹³C-glucose) to a biological system.Traces the metabolic fate of the precursor into downstream products; quantifies flux through specific pathways.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. nih.govnih.govoup.com
General Labeling Growing an organism in a medium containing a universally labeled compound (e.g., D₂O, ¹³CO₂).Differentially or uniformly labels all biomolecules, enabling structural analysis of complex mixtures.Small-Angle Neutron Scattering (SANS), Fourier Transform Infrared (FTIR) Spectroscopy. berstructuralbioportal.orgnih.govosti.gov

Comparative Metabolomics with D-[2-²H]Xylose in Non-Human Animal Models (non-clinical)

Comparative metabolomics is a field that analyzes and compares the complete set of small-molecule metabolites in different biological systems to understand their physiological and biochemical differences. mdpi.comnih.gov When applied to non-human animal models, it is a crucial tool for validating their relevance to human physiology and disease, as metabolic pathways can differ significantly between species. frontiersin.orgmdpi.com The use of stable isotope tracers, such as D-[2-²H]Xylose, within these studies provides a dynamic view of metabolic fluxes, which is unobtainable through the analysis of unlabeled, static metabolite pools alone. nih.govnih.gov

While the literature search did not yield specific comparative metabolomics studies using D-[2-²H]Xylose in non-human animal models, the framework for such an investigation is well-established. The core principle is to administer the labeled compound to different animal models and trace the appearance of the deuterium label in downstream metabolites over time. nih.govnih.gov This approach allows for a direct comparison of pathway activities and metabolic fates between species.

Xylose metabolism itself presents an interesting case for comparative studies, as several distinct pathways exist across different domains of life. nih.gov In many bacteria, xylose is converted to xylulose by xylose isomerase before entering the pentose phosphate pathway. nih.gov In contrast, many eukaryotic microorganisms utilize a two-step oxidoreductase pathway involving reduction to xylitol followed by oxidation to xylulose. nih.gov Furthermore, some microbes employ non-phosphorylative oxidative pathways, such as the Weimberg and Dahms pathways, which convert xylose into intermediates of central metabolism like α-ketoglutarate or pyruvate. nih.gov

A non-clinical comparative study using D-[2-²H]Xylose could be designed to investigate these differences in mammalian models, such as comparing rodents (e.g., mice) to non-human primates (e.g., macaques). frontiersin.orgmdpi.com After administration of the tracer, biofluids like plasma and urine, or tissue samples, would be collected. Untargeted metabolomics analysis using high-resolution mass spectrometry would then be performed to identify all metabolites containing the deuterium label. nih.govacs.org

By comparing the array of labeled metabolites and their relative abundances between the species, researchers could uncover significant differences in how xylose is processed. For example, one species might show a higher flux of labeled xylose towards the pentose phosphate pathway, indicated by labeled sedoheptulose-7-phosphate, while another might show greater conversion to xylitol or other downstream products. Such findings are critical for interpreting data from these models and understanding their translatability to human metabolism. frontiersin.org These studies could reveal species-specific differences in xylose absorption, conversion to glycogen, or excretion, providing valuable data for nutritional and toxicological research.

ParameterRodent Model (e.g., Mouse)Primate Model (e.g., Macaque)HumanRationale for ComparisonReference(s)
Bile Acid Metabolism Can convert secondary bile acids back to primary bile acids.Similar to humans.Cannot convert secondary back to primary.Crucial for studying liver function and gut microbiome interactions. frontiersin.org
Arginine Metabolism Lower arginase activity in red blood cells.Intermediate arginase activity.Higher arginase activity.Impacts nitric oxide synthesis and cardiovascular studies. frontiersin.org
Glucose Homeostasis Different insulin (B600854) sensitivity and pancreatic islet structure.Spontaneously develop type 2 diabetes-like symptoms with age, closely mimicking the human condition.Prone to insulin resistance with age and obesity.Primates are considered a superior model for studying metabolic syndrome and diabetes. mdpi.com
Experimental StepDescriptionPurposeAnalytical Method
1. Model Selection Choose at least two different non-human animal models (e.g., mouse, macaque).To compare metabolic pathways between species with different phylogenetic distances to humans.N/A
2. Tracer Administration Administer a defined amount of D-[2-²H]Xylose to each animal.To introduce a stable isotope label that can be tracked through metabolic networks.N/A
3. Sample Collection Collect biofluids (plasma, urine) and/or tissues at multiple time points post-administration.To capture the dynamic changes in labeled metabolite profiles over time.Standard veterinary procedures.
4. Metabolite Extraction Extract small-molecule metabolites from the collected samples.To prepare samples for analysis by removing interfering macromolecules like proteins and lipids.Liquid-liquid or solid-phase extraction.
5. Metabolomic Analysis Analyze extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).To separate, detect, and identify both unlabeled and deuterium-labeled metabolites based on retention time and accurate mass-to-charge ratio.High-Resolution Mass Spectrometry (e.g., Orbitrap, TOF).
6. Data Analysis Compare the labeled metabolite profiles between the animal models.To identify qualitative and quantitative differences in the metabolic fate of xylose, revealing species-specific pathway activities.Statistical analysis (e.g., PCA, OPLS-DA), pathway mapping software.

Applications of D 2 2h Xylose in Quantitative Metabolic Flux Analysis

Isotope Tracing and Mass Isotopomer Distribution Analysis (MIDA)

Isotope tracing with D-[2-2H]Xylose is a fundamental approach in MFA. When cells metabolize this compound, the deuterium (B1214612) label is transferred to downstream metabolites. The distribution of this isotope among different metabolites is known as the mass isotopomer distribution (MID). Mass Spectrometry (MS) is a key analytical technique used to measure these MIDs. semanticscholar.orgnih.gov

Mass Isotopomer Distribution Analysis (MIDA) is a computational method that interprets the measured MIDs to calculate metabolic fluxes. scirp.org The pattern of deuterium enrichment in various compounds provides quantitative information about the relative activities of different metabolic pathways. nih.gov For instance, by analyzing the MIDs of intermediates in the pentose (B10789219) phosphate (B84403) pathway (PPP) and glycolysis, researchers can determine the flux through these central carbon routes. nih.govnih.govembrapa.br

Several software tools have been developed to facilitate the analysis of mass isotopomer data, correcting for the natural abundance of stable isotopes and enabling the integration of data from various analytical platforms like MS and Nuclear Magnetic Resonance (NMR) spectroscopy. scirp.orgresearchgate.netresearchgate.net

In Vivo and In Vitro Flux Measurements in Microbial Cultures

This compound is instrumental in measuring metabolic fluxes in both in vivo (within a living organism) and in vitro (in a controlled laboratory setting) microbial cultures. These studies are crucial for understanding how microorganisms utilize xylose, a major component of lignocellulosic biomass, and for engineering them for biotechnological applications. acs.orgnih.gov

In vitro studies often involve growing microbial cultures in bioreactors with controlled nutrient feeds containing this compound. nih.gov By sampling the culture over time and analyzing the isotopic labeling of intracellular metabolites and extracellular products, researchers can obtain detailed flux maps. nih.gov This approach has been used to study xylose metabolism in various microorganisms, including Saccharomyces cerevisiae and Escherichia coli. nih.govnih.gov

In vivo flux measurements using deuterated compounds like this compound can provide insights into metabolic processes under more physiologically relevant conditions. researchgate.net For example, dynamic flux balance modeling can be used to simulate and analyze the metabolic behavior of microbial co-cultures in batch fermentations of glucose and xylose mixtures. nih.gov

Elucidation of Carbon Flow and Pathway Bottlenecks

A significant application of this compound in MFA is the elucidation of carbon flow through metabolic networks and the identification of pathway bottlenecks. By tracing the deuterium label, researchers can map the routes that carbon atoms take from xylose to various end products. researchgate.net

This information is particularly valuable for metabolic engineering efforts aimed at improving the production of biofuels and other valuable chemicals from xylose. For instance, studies using isotope-labeled xylose have helped to identify bottlenecks in xylose fermentation by yeast, such as cofactor imbalances and limitations in the pentose phosphate pathway. nih.govresearchgate.net By pinpointing these bottlenecks, scientists can devise strategies to engineer more efficient microbial strains. nih.govresearchgate.net

The table below presents a summary of research findings where metabolic flux analysis was used to investigate xylose metabolism in different yeasts.

Yeast StrainKey FindingsReference
Scheffersomyces stipitisXylose catabolism occurs at twice the flux rate compared to S. passalidarum and S. arborariae. nih.govembrapa.br nih.govembrapa.br
Spathaspora passalidarumExhibits a 1.5 times higher flux rate in the NADH-dependent xylose reductase reaction compared to the other two yeasts. nih.govembrapa.br nih.govembrapa.br
Spathaspora arborariaeCarbon flux is initially directed into the oxidative pentose phosphate pathway. embrapa.br embrapa.br

Systems Biology Approaches Integrating Isotopic Data

The data generated from this compound tracing experiments are increasingly being integrated into systems biology models. uit.no These models combine isotopic data with other omics data (e.g., genomics, transcriptomics, proteomics, and metabolomics) to create a comprehensive understanding of cellular physiology. semanticscholar.orgd-nb.info

By integrating isotopic flux data into genome-scale metabolic models, researchers can achieve more accurate predictions of metabolic behavior under different conditions. umich.edu This integrated approach allows for the investigation of the systemic effects of genetic modifications or environmental perturbations on metabolic fluxes. d-nb.info For example, this has been used to assess the impact of kinetic isotope effects on the central carbon metabolism of E. coli. d-nb.info

Furthermore, computational methods are being developed to integrate hydrogen-deuterium exchange data with molecular modeling to refine the structural understanding of proteins and other biomolecules. acs.org These systems-level analyses are crucial for advancing our ability to rationally design and optimize microbial cell factories for various biotechnological purposes.

Future Directions and Emerging Research Avenues for D 2 2h Xylose Research

Development of Novel Synthetic Routes for Diverse Deuterated Xylose Analogs

The synthesis of specifically labeled deuterated xylose analogs is crucial for expanding the scope and precision of metabolic studies. Current research is moving beyond simple deuteration at a single position to create a more diverse toolkit of labeled molecules.

Chemoenzymatic approaches are at the forefront of this development, offering high regio- and stereoselectivity that is often difficult to achieve through purely chemical methods. europa.eunih.govresearchgate.net These methods combine the flexibility of chemical synthesis with the specificity of enzymatic catalysis. For instance, enzymes like xylose isomerase and other sugar-modifying enzymes can be used to introduce deuterium (B1214612) at specific sites or to build more complex deuterated sugar structures. researchgate.netresearchgate.net Researchers are exploring the use of engineered enzymes with altered substrate specificities to create novel deuterated xylose derivatives. nih.gov One promising strategy involves the enzymatic synthesis of isotopically labeled sialic acid derivatives, where deuterium oxide is used as the reaction solvent to introduce deuterium atoms during epimerization and aldol (B89426) addition reactions. nih.gov This approach could be adapted for the synthesis of various deuterated xylose analogs.

Another area of development is the synthesis of "heavy" heparin and other complex carbohydrates using chemoenzymatic strategies with perdeuterated precursors. rpi.edu This demonstrates the potential to create fully deuterated, complex xylose-containing polysaccharides for structural and pharmacological studies. rpi.edu The ability to synthesize a variety of site-specifically deuterated xylose analogs will enable more sophisticated tracer experiments, allowing researchers to probe multiple metabolic pathways simultaneously and with greater detail.

Table 1: Emerging Synthetic Strategies for Deuterated Xylose Analogs

Synthetic StrategyDescriptionPotential Applications
Chemoenzymatic Synthesis Combines chemical synthesis with enzymatic reactions for high selectivity. europa.eunih.govresearchgate.netCreation of site-specifically deuterated xylose for targeted metabolic flux analysis.
Engineered Enzymes Use of genetically modified enzymes with novel substrate specificities. nih.govProduction of a diverse library of deuterated xylose analogs with various modifications.
Deuterium Oxide as Solvent Enzymatic reactions carried out in D₂O to incorporate deuterium. nih.govA straightforward method for introducing deuterium into various positions of the xylose molecule.
Perdeuterated Precursors Use of fully deuterated starting materials in chemoenzymatic synthesis. rpi.eduSynthesis of "heavy" xylose-containing polysaccharides for structural biology (e.g., neutron scattering).

Integration of D-[2-2H]Xylose Tracing with Advanced Multi-Omics Technologies

The integration of stable isotope tracing with multi-omics technologies such as proteomics, transcriptomics, and metabolomics is a powerful approach to gain a systems-level understanding of cellular processes. chempep.comcreative-proteomics.com D-[2-²H]Xylose tracing, when combined with these high-throughput techniques, can provide a dynamic view of how metabolic fluxes influence gene expression and protein synthesis.

Metabolomics and Metabolic Flux Analysis (MFA): The use of D-[2-²H]Xylose in conjunction with mass spectrometry and NMR-based metabolomics is well-established for tracing metabolic pathways and quantifying metabolic fluxes. mdpi.comnih.gov Future research will focus on developing more sophisticated MFA models that can incorporate data from multiple deuterated tracers to resolve complex metabolic networks with higher precision. nih.govresearchgate.net The use of deuterium-labeled substrates in MFA can help to elucidate the metabolic fate of specific hydrogen atoms and provide insights into redox metabolism. researchgate.net

Proteomics: The integration of stable isotope labeling with proteomics, often referred to as "metabolic labeling," allows for the quantification of protein turnover and the identification of proteins whose synthesis is influenced by specific metabolic pathways. creative-proteomics.comnih.gov By feeding cells D-[2-²H]Xylose, researchers can track the incorporation of the deuterium label into the amino acid pool and subsequently into newly synthesized proteins. nih.gov This approach, combined with quantitative proteomics techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can reveal how changes in xylose metabolism affect the proteome. creative-proteomics.comnih.gov Future studies will likely focus on using this integrated approach to understand the adaptive responses of organisms to different carbon sources and to identify novel protein targets for metabolic engineering.

Transcriptomics: The link between metabolic state and gene expression is a critical area of research. By combining D-[2-²H]Xylose tracing with transcriptomic analysis (e.g., RNA-Seq), it is possible to correlate changes in metabolic fluxes with alterations in gene expression profiles. nih.gov This can help to identify transcription factors and signaling pathways that are regulated by xylose metabolism. For example, a study on recombinant Candida utilis used metabolomic and transcriptomic analyses to identify rate-limiting steps in xylose utilization, revealing that the expression of genes related to the TCA cycle and respiration was significantly altered. Future research will likely employ single-cell transcriptomics coupled with isotope tracing to dissect the heterogeneity of metabolic and transcriptional responses within a population of cells.

Table 2: Integration of this compound Tracing with Multi-Omics

Omics TechnologyIntegration with this compound TracingResearch Focus
Metabolomics/MFA Tracing the fate of deuterium through metabolic pathways to quantify fluxes. mdpi.comnih.govElucidating complex metabolic networks and redox balance. researchgate.net
Proteomics Tracking deuterium incorporation into amino acids and proteins to measure protein synthesis and turnover. nih.govnih.govUnderstanding the proteomic response to changes in xylose metabolism. creative-proteomics.com
Transcriptomics Correlating metabolic flux data with gene expression profiles. nih.govIdentifying gene regulatory networks that respond to xylose availability and metabolism.

Exploration in Unconventional Biological Systems

While much of the research on xylose metabolism has focused on model organisms like E. coli and Saccharomyces cerevisiae, there is a growing interest in exploring the role of D-xylose in unconventional biological systems. D-[2-²H]Xylose tracing is a valuable tool for these investigations, providing insights into the metabolic capabilities of organisms in diverse and often extreme environments.

Extremophiles: Hyperthermophilic archaea, such as those from the genus Sulfolobus, have unique metabolic pathways for sugar utilization. nih.govresearchgate.netasm.org Studies have shown that some of these organisms can metabolize xylose and glucose simultaneously without the diauxic shift typically observed in other microbes. asm.org Using D-[2-²H]Xylose as a tracer in these organisms can help to elucidate the novel enzymatic reactions and regulatory mechanisms that enable them to thrive in high-temperature environments. nih.govresearchgate.net

Marine Microorganisms: The oceans harbor a vast diversity of microorganisms with unique metabolic adaptations. Some marine bacteria, such as Vibrio sp., possess xylose isomerases and are capable of converting xylose to D-xylulose, a key intermediate in ethanol (B145695) production. nih.gov The detection of apiose and xylose in the marine phototroph Geminicoccus roseus suggests the presence of novel sugar metabolism pathways in these organisms. plos.org D-[2-²H]Xylose tracing can be employed to study the flow of carbon through these marine microbial food webs and to identify novel enzymes for biotechnological applications.

Gut Microbiome: The composition and metabolic activity of the gut microbiome have profound effects on host health. core.ac.ukufpr.br While dietary fiber is a major source of carbohydrates for gut bacteria, the specific nutrient preferences of different bacterial genera are not fully understood. nih.gov Deuterium isotope probing, using heavy water (D₂O) or deuterated substrates like D-[2-²H]Xylose, can be used to quantify the metabolic activities of specific gut bacteria at the single-cell level. nih.gov This approach can help to unravel the complex interactions within the gut microbial community and to understand how diet influences microbiome function. nih.gov

Computational Modeling and Simulation of Deuterated Xylose Interactions

Computational methods are becoming increasingly powerful tools for studying biological systems at the molecular level. In conjunction with experimental data from D-[2-²H]Xylose tracing, computational modeling can provide detailed insights into the dynamics and energetics of deuterated xylose interactions with enzymes and transporters.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the conformational changes and binding events of xylose in the active sites of enzymes and transporters. nih.gov By simulating the behavior of D-[2-²H]Xylose, researchers can investigate how the presence of deuterium affects the stability of the sugar-protein complex and the dynamics of the binding process. nih.govmdpi.comnih.gov These simulations can also help to interpret experimental data from techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS), providing a more complete picture of protein dynamics upon substrate binding. nih.gov

Quantum Mechanical (QM) Modeling: QM methods are essential for studying the details of chemical reactions, including the breaking and forming of bonds. pnas.orgacs.orgacs.org In the context of D-[2-²H]Xylose, QM calculations can be used to investigate the kinetic isotope effects (KIEs) of enzymatic reactions. researchgate.netmdpi.comsnnu.edu.cn The KIE, which is the ratio of the reaction rate for the non-deuterated substrate to that of the deuterated substrate, can provide valuable information about the reaction mechanism and the nature of the transition state. researchgate.net For example, a significant KIE for a reaction involving the C2 position of xylose would suggest that the C-H (or C-D) bond at this position is broken in the rate-limiting step of the reaction. researchgate.net Combined QM/MM (quantum mechanics/molecular mechanics) methods, which treat the active site with QM and the rest of the protein with MM, are particularly powerful for modeling enzyme catalysis. pnas.orgnih.gov

Table 3: Computational Approaches for Studying this compound

Computational MethodApplication to this compoundInsights Gained
Molecular Dynamics (MD) Simulations Modeling the binding and conformational dynamics of deuterated xylose in protein active sites. nih.govmdpi.comnih.govUnderstanding the effect of deuteration on binding affinity, stability, and protein dynamics.
Quantum Mechanics (QM) Modeling Calculating kinetic isotope effects (KIEs) and modeling the reaction mechanism. researchgate.netmdpi.comsnnu.edu.cnElucidating the rate-limiting steps of enzymatic reactions and the nature of the transition state. researchgate.net
Hybrid QM/MM Methods Simulating enzyme-catalyzed reactions involving deuterated xylose with high accuracy. pnas.orgnih.govDetailed understanding of the catalytic mechanism, including bond breaking and formation events.

Conclusion

Recapitulation of D-[2-2H]Xylose's Impact on Biochemical Understanding

The utilization of this compound, a stable isotope-labeled form of D-xylose, has significantly advanced our comprehension of various biochemical and metabolic processes. Its primary role as a tracer in metabolic studies has provided invaluable insights that would be difficult to obtain through other means.

One of the key areas impacted by this compound is the study of enzyme kinetics and reaction mechanisms. For instance, deuterium (B1214612) isotope effects observed using D-[2-2H]glucose (a related deuterated sugar) have been instrumental in determining that hydrogen transfer, rather than substrate ring opening, is the rate-determining step in the isomerization of glucose catalyzed by xylose isomerase. researchgate.netresearchgate.net This level of mechanistic detail is crucial for understanding how these enzymes function and for efforts in protein engineering to enhance their catalytic efficiency for industrial applications, such as the production of high-fructose corn syrup and bioethanol. researchgate.net

Furthermore, the use of deuterated sugars like this compound is central to the field of Deuterium Metabolic Imaging (DMI). DMI is a non-invasive technique that allows for the in vivo tracking of metabolic pathways. nih.govmdpi.comisotope.com By introducing a deuterium-labeled substrate, researchers can follow its conversion into various downstream metabolites, providing a dynamic view of metabolic fluxes through pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.gov This has profound implications for studying diseases characterized by altered metabolism, such as cancer. nih.govoup.com The ability to visualize and quantify metabolic processes in real-time offers a powerful tool for diagnosis and for monitoring the response to therapy. nih.govoup.com

The study of xylose metabolism itself, which is crucial for the bioconversion of lignocellulosic biomass, has also benefited from isotope labeling studies. mdpi.com Understanding the different metabolic routes for xylose, such as the isomerase pathway and the oxidative pathways, is essential for optimizing the production of biofuels and other valuable chemicals from plant biomass. mdpi.comwikipedia.orgresearchgate.net Isotope tracing helps to elucidate the flux through these competing pathways under different conditions. nih.gov

Prospects for Advancing Fundamental and Applied Research

The future of research involving this compound and other deuterated compounds is promising, with potential advancements in both fundamental and applied science.

In fundamental research, the continued application of this compound in mechanistic enzymology will undoubtedly uncover more subtleties of enzyme catalysis. Combining isotope effect studies with advanced structural biology techniques will provide a more complete picture of enzyme transition states. Furthermore, as our understanding of the human gut microbiome deepens, this compound could be employed to trace the metabolic activities of different microbial species and their interactions in the complex gut environment.

In the realm of applied research, the prospects are particularly exciting in medicine and biotechnology.

Clinical Diagnostics and Therapeutic Monitoring: The expansion of DMI as a clinical tool holds immense potential. nih.govoup.com The use of deuterated tracers like this compound could lead to more precise and non-invasive methods for diagnosing metabolic disorders and cancers. nih.govoup.com It could also provide a means to assess the efficacy of treatments in real-time by observing their effects on cellular metabolism. oup.com Recent studies have even explored the use of D-xylose to modulate the tumor microenvironment and enhance cancer immunotherapy, opening up new therapeutic avenues. nih.gov

Biotechnology and Bioprocessing: In the context of a circular economy, the efficient conversion of biomass into valuable products is paramount. mdpi.com this compound can be a critical tool for metabolic engineering of microorganisms. By tracing metabolic fluxes, researchers can identify bottlenecks in production pathways and engineer strains for improved yields of biofuels, bioplastics, and other biochemicals derived from xylose. mdpi.comrsc.org

Food Science and Nutrition: D-xylose is being investigated for its potential health benefits, such as regulating blood glucose levels. nih.gov Isotope-labeled D-xylose can be used in nutritional studies to understand its absorption, distribution, metabolism, and excretion in the human body, providing a scientific basis for its use as a functional food ingredient.

The following table summarizes the key research areas and future applications of this compound:

Research AreaKey Contributions of this compoundFuture Prospects
Enzyme Kinetics Elucidation of reaction mechanisms, identification of rate-determining steps. researchgate.netresearchgate.netDeeper understanding of enzyme transition states, targeted protein engineering.
Metabolic Imaging (DMI) Non-invasive, real-time tracking of metabolic pathways in vivo. nih.govmdpi.comEnhanced clinical diagnostics for metabolic diseases and cancer, personalized medicine. nih.govoup.com
Biomass Conversion Tracing xylose metabolism in microorganisms for biofuel and biochemical production. mdpi.comwikipedia.orgMetabolic engineering of optimized microbial strains for a circular bioeconomy. rsc.org
Clinical Research Investigating the therapeutic potential of D-xylose in conditions like cancer. nih.govDevelopment of novel therapeutic strategies based on metabolic modulation.
Nutritional Science Understanding the metabolic fate of D-xylose in the human body.Validation of health benefits and applications as a functional food ingredient. nih.gov

Q & A

Q. How can researchers confirm the structural integrity of D-[2-²H]Xylose in isotopic labeling studies?

To verify structural integrity, combine nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For NMR, focus on the deuterium substitution at the C2 position: the absence of a proton signal at δ ~3.5–4.0 ppm (typical for C2-H in D-xylose) and retention of other proton signals confirm isotopic labeling. MS analysis (e.g., high-resolution ESI-MS) should show a molecular ion peak at m/z 151.13 (vs. 150.13 for unlabeled D-xylose), with fragmentation patterns consistent with deuterium placement .

Q. What safety protocols are critical when handling D-[2-²H]Xylose in laboratory settings?

Follow OSHA-compliant guidelines:

  • Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ensure local exhaust ventilation to avoid inhalation of airborne particles .
  • Store in a dry, cool environment (<25°C) in sealed containers to prevent hygroscopic degradation .
  • In case of spills, collect material mechanically and dispose of as hazardous waste .

Q. What analytical methods are suitable for quantifying D-[2-²H]Xylose in aqueous solutions?

Use high-performance liquid chromatography (HPLC) with refractive index detection or ion chromatography. Calibrate with standards of known deuterium enrichment. For trace analysis, employ gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., silylation) to enhance volatility .

Advanced Research Questions

Q. How can discrepancies in thermal property data (e.g., melting points) of D-xylose derivatives be resolved?

Discrepancies arise from decomposition during slow heating in conventional differential scanning calorimetry (DSC). Use Fast Scanning Calorimetry (FSC) at rates >1,000 K·s⁻¹ to suppress decomposition and obtain accurate equilibrium melting temperatures. For D-xylose, FSC yields a corrected melting point of ~160°C, versus ~148°C in DSC, due to minimized thermal degradation .

Q. What experimental design principles optimize D-[2-²H]Xylose conversion in catalytic transfer hydrogenation (CTH) for xylitol production?

Key factors include:

  • Catalyst selection : Use Ru/C or Pt/C with formic acid as the H-donor for high selectivity (>90%) .
  • Deuterium incorporation : Monitor reaction kinetics via ²H NMR to ensure isotopic fidelity during hydrogenation.
  • Process conditions : Maintain pH 6–7 and 80–100°C to balance reaction rate and catalyst stability .

Q. How can metabolic engineering enhance D-[2-²H]Xylose utilization in microbial systems for biofuel research?

  • Gene knockout : Disrupt xylitol dehydrogenase (XDH1) in Meyerozyma guilliermondii to block competing pathways and redirect flux toward ethanol production .
  • Isotope tracing : Use ²H-labeled xylose to track carbon flux via ²H-NMR or isotope-ratio mass spectrometry (IRMS), enabling precise metabolic pathway analysis .

Q. What strategies mitigate data variability in solubility studies of D-[2-²H]Xylose?

  • Thermodynamic modeling : Apply the PC-SAFT equation of state with FSC-derived melting properties to predict aqueous solubility, reducing experimental noise .
  • Controlled crystallization : Use seed crystals of defined deuterium content to ensure reproducible supersaturation thresholds .

Methodological Considerations

Q. How should researchers address conflicting kinetic data in xylose isomerase studies using deuterated substrates?

  • Isoconversional analysis : Apply the Friedman method to calculate activation energies (EA) from non-isothermal data, distinguishing between physical (EA ~ sublimation enthalpy) and chemical decomposition processes (EA > 300 kJ·mol⁻¹) .
  • Isotope effect correction : Normalize rate constants using the Swain-Schaad relationship to account for ²H-induced kinetic isotope effects .

Q. What are best practices for synthesizing high-purity D-[2-²H]Xylose for tracer studies?

  • Deuterium exchange : React D-xylose with D₂O under acidic catalysis (e.g., HCl) at 60°C for 24 hours, followed by lyophilization to isolate the deuterated product.
  • Purity validation : Confirm >98% isotopic enrichment via ¹H-decoupled ²H NMR and LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.